Product packaging for Caffeidine acid(Cat. No.:CAS No. 54536-15-1)

Caffeidine acid

Cat. No.: B602215
CAS No.: 54536-15-1
M. Wt: 211.20 22.99
Attention: For research use only. Not for human or veterinary use.
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Description

Caffeidine Acid, with the chemical name 4-(1,3-Dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid, is a high-quality chemical reference standard supplied with comprehensive characterization data to ensure compliance with regulatory guidelines . This compound, classified under HSN code 38229010, is essential for analytical research and development, particularly in the pharmaceutical industry . Its primary application is in analytical method development (AMV) and Quality Control (QC) during the commercial production and Abbreviated New Drug Application (ANDA) filing processes for Caffeine . This compound is recognized as a potential degradation product formed from the hydrolysis of Caffeine under alkaline conditions, making it a critical marker for stability studies and impurity profiling . Its role is vital for ensuring the quality, safety, and efficacy of pharmaceutical products. This product can be used as a reference standard, and traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility . The product is intended for research applications only and is strictly not for diagnostic or human use. All necessary safety data sheets (SDS) and handling information should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N4O3. Na B602215 Caffeidine acid CAS No. 54536-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6/h4H,1-3H3,(H,9,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDXKHFRZVPYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202948
Record name Caffeidine acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54536-15-1
Record name Caffeidine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeidine acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Caffeic Acid: Biosynthesis, Metabolism, and Chemical Transformations

Biosynthetic Pathways in Biological Systems

The creation of caffeic acid in plants is a finely tuned process, originating from primary metabolic pathways and branching into the complex network of secondary metabolism.

Origin from the Shikimate Pathway and Phenylpropanoid Cascade

The journey to caffeic acid begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. frontiersin.orgfrontiersin.orgscience.gov This pathway provides the essential precursor, L-phenylalanine. frontiersin.orgresearcherslinks.com The phenylpropanoid pathway then takes over, initiating with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. researcherslinks.comgoogle.com This step serves as a critical link between primary and secondary metabolism. mdpi.com In some organisms, L-tyrosine can also serve as a starting point, being converted to p-coumaric acid by tyrosine ammonia-lyase (TAL). frontiersin.orgresearcherslinks.com

Following the formation of cinnamic acid, a series of enzymatic reactions, collectively known as the phenylpropanoid cascade, modify the aromatic ring to yield a variety of hydroxycinnamic acids. mdpi.com Cinnamic acid is first hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. google.comacs.org Subsequently, p-coumarate 3-hydroxylase (C3H) introduces a second hydroxyl group to p-coumaric acid, resulting in the formation of caffeic acid. google.comacs.org

Enzymatic Conversions: Hydroxylases, Methyltransferases, and Dioxygenases

The biosynthesis of caffeic acid and its subsequent transformations are orchestrated by a suite of specific enzymes.

Hydroxylases: These enzymes are pivotal in the formation of caffeic acid. Cinnamate-4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) are key cytochrome P450 monooxygenases that catalyze the sequential hydroxylation of the phenyl ring. google.comacs.org C4H converts cinnamic acid to p-coumaric acid, and C3H then converts p-coumaric acid to caffeic acid. google.comacs.org In some bacteria, a different type of hydroxylase, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), can also catalyze the conversion of p-coumaric acid to caffeic acid. frontiersin.orgresearchgate.net

Methyltransferases: Caffeic acid can be further metabolized through methylation. Caffeic acid O-methyltransferase (COMT) and caffeoyl-CoA O-methyltransferase (CCoAOMT) are responsible for adding a methyl group to the hydroxyl groups of caffeic acid or its CoA ester, respectively. nih.govnih.gov This methylation leads to the formation of ferulic acid and other downstream products. researcherslinks.comwikipedia.org

Dioxygenases: While not directly involved in the primary synthesis of caffeic acid, dioxygenases can be involved in its degradation or modification.

The key enzymatic steps in the biosynthesis of caffeic acid are summarized in the table below.

EnzymeSubstrateProduct
Phenylalanine ammonia-lyase (PAL)L-phenylalanineCinnamic acid
Cinnamate-4-hydroxylase (C4H)Cinnamic acidp-Coumaric acid
p-Coumarate 3-hydroxylase (C3H)p-Coumaric acidCaffeic acid
Tyrosine ammonia-lyase (TAL)L-tyrosinep-Coumaric acid
4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H)p-Coumaric acidCaffeic acid

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The production of caffeic acid is tightly controlled at the genetic and transcriptomic levels. The genes encoding the biosynthetic enzymes, such as PAL, C4H, and C3H, are regulated by various internal and external stimuli, including developmental cues and environmental stresses. mdpi.commdpi.com

Transcriptome analyses have revealed that the expression of these genes can be coordinated. For instance, studies in various plants have shown that the genes involved in the phenylpropanoid pathway are often co-expressed, indicating a complex regulatory network. mdpi.combiorxiv.org Transcription factors, such as those from the MYB, bHLH, and WRKY families, play a crucial role in modulating the expression of these biosynthetic genes. biorxiv.org For example, in Rosa roxburghii, specific transcription factors have been identified that are significantly correlated with flavonoid biosynthesis, a pathway closely linked to caffeic acid production. biorxiv.org Similarly, in asparagus, shading has been shown to downregulate the expression of genes like PAL, C4H, and CCoAOMT, leading to reduced levels of caffeic acid and other downstream metabolites. nih.gov

Precursor Roles in Lignin (B12514952) and Other Polyphenol Synthesis

Caffeic acid is a central intermediate in the biosynthesis of a wide range of polyphenolic compounds. wikipedia.org One of its most significant roles is as a precursor for the synthesis of lignin, a complex polymer that provides structural support to plant cell walls. researcherslinks.comresearchgate.net Caffeic acid is converted to ferulic acid, which is then further processed to produce monolignols, the building blocks of lignin. wikipedia.orgresearchgate.net

Beyond lignin, caffeic acid serves as a precursor for the synthesis of other important polyphenols, including:

Chlorogenic acid: An ester formed between caffeic acid and quinic acid, which is an important intermediate in lignin biosynthesis. wikipedia.orgwikipedia.org

Flavonoids: A diverse group of compounds with various biological activities. mdpi.com

Stilbenes and Coumarins: Other classes of phenolic compounds with roles in plant defense and development. mdpi.com

The central position of caffeic acid in these biosynthetic pathways highlights its importance in plant secondary metabolism.

Chemical Synthesis and Derivatization Strategies

While caffeic acid is abundant in nature, chemical synthesis and derivatization methods are crucial for producing specific analogs and for industrial-scale production.

Chemoenzymatic and De Novo Synthetic Methodologies

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical methods. This approach has been successfully used to synthesize caffeic acid derivatives. For example, caffeic acid phenethyl ester (CAPE), a bioactive compound found in propolis, has been synthesized chemoenzymatically from raw coffee bean extract. researchgate.netoup.com This process often involves protecting the reactive hydroxyl groups of caffeic acid, performing a chemical esterification, and then deprotecting the hydroxyl groups using an enzyme like lipase. oup.com The use of enzymes can offer milder reaction conditions and higher selectivity compared to purely chemical methods. frontiersin.org

De novo synthesis refers to the production of caffeic acid from simple starting materials, often using engineered microorganisms. google.com This biotechnological approach has gained significant attention as a sustainable alternative to chemical synthesis. By introducing the necessary biosynthetic genes into host organisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce caffeic acid from glucose. acs.orgacs.org Researchers have successfully engineered these microbes to express enzymes like TAL and 4HPA3H to create a functional caffeic acid production pathway. frontiersin.orgacs.org Significant progress has been made in optimizing these microbial factories, with reported titers of caffeic acid reaching several grams per liter. frontiersin.orgacs.org This "green" synthesis route avoids the use of harsh chemicals and relies on renewable feedstocks. frontiersin.org

A summary of de novo synthesis achievements for caffeic acid is presented below.

Host OrganismPrecursorKey Enzymes IntroducedCaffeic Acid Titer
Saccharomyces cerevisiaeGlucoseTAL, C3H/CPR10.183 mg/L acs.org
Escherichia coliGlucosearoGfbr, tyrAfbr, RtTALT415M/Y458F, HpaBC6.36 g/L acs.org

Formation of Conjugates (e.g., Chlorogenic Acid) and Esters

Caffeic acid readily forms conjugates and esters, with chlorogenic acid being one of the most well-known examples. nih.govnih.govmdpi.com Chlorogenic acid is an ester formed between caffeic acid and quinic acid. nih.govnih.gov This conjugation is a significant pathway in the biosynthesis of various plant-derived compounds. mdpi.comnih.gov The biosynthesis of chlorogenic acid involves the esterification of the coumaroyl ester of quinic acid, which is then hydroxylated to produce the caffeic acid ester of shikimic acid, a precursor to chlorogenic acid. wikipedia.org

In addition to quinic acid, caffeic acid can also form esters with other molecules such as tartaric acid, leading to compounds like caftaric acid. researchgate.net Other notable conjugates include rosmarinic acid, where caffeic acid is linked to a lactic acid derivative, and salvianolic acids, which are dimers of caffeic acid. researchgate.net These conjugation and esterification processes are significant as they can alter the chemical properties and biological activity of caffeic acid. acs.org For instance, caffeic acid phenethyl ester (CAPE) is a well-studied derivative produced in many plants. wikipedia.org

Mechanisms of Autoxidation and Oxidative Dimerization

Caffeic acid is susceptible to autoxidation, a process that can be influenced by factors such as pH and the presence of metal ions. wikipedia.orgresearchgate.net The oxidation of caffeic acid often leads to the formation of o-quinones, which are highly reactive intermediates. wikipedia.orgresearchgate.net This conversion from o-diphenols to o-quinones is responsible for the browning observed in many plant extracts. wikipedia.org

The autoxidation process can be mitigated by the presence of antioxidants like glutathione (B108866), cysteine, and ascorbic acid. wikipedia.org The mechanism of autoxidation can proceed through a first-order reaction, and in weakly alkaline solutions, the presence of metal ions like Mg(II) can enhance the rate of this process. researchgate.net

The reactive o-quinones formed during oxidation can undergo further reactions, including dimerization. researchgate.netacs.org Oxidative dimerization can result in the formation of various structures, including furan-based dimers when oxidized under acidic conditions with sodium periodate. wikipedia.org Electrochemical oxidation studies have shown the formation of dimer and even trimer products at different electrolytic potentials. acs.org These dimerization reactions can involve coupling between the propenoic acid group and the dihydroxyphenyl group. researchgate.net

Polymerization Processes of Caffeic Acid Derivatives

Caffeic acid and its derivatives can undergo polymerization through both enzymatic and chemical processes. wikipedia.orgresearchgate.net The enzyme horseradish peroxidase, in the presence of hydrogen peroxide (H2O2), can be used to polymerize caffeic acid. wikipedia.org This process highlights the potential for enzymatic synthesis of polymers from this natural monomer.

Furthermore, molecularly imprinted polymers (MIPs) have been synthesized using caffeic acid as a template molecule. researchgate.netnih.gov This technique involves the polymerization of functional monomers and a crosslinker around the caffeic acid template. After removal of the template, the resulting polymer contains cavities that are specific for caffeic acid, allowing for its selective extraction from complex mixtures. researchgate.netnih.gov Different monomers and crosslinkers can be used to optimize the polymer for caffeic acid recognition. researchgate.net

Metabolic Transformations in Non-Human Biological Matrices

Biotransformation Pathways in Plants and Microorganisms

In plants, caffeic acid is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin. wikipedia.orgresearcherslinks.com The synthesis of caffeic acid in plants typically starts from the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. mdpi.comgoogle.com The final step is the hydroxylation of p-coumaric acid to yield caffeic acid. google.com An alternative pathway in some plants and microorganisms involves the conversion of L-tyrosine to p-coumaric acid. researcherslinks.com

Microorganisms have also been engineered for the heterologous production of caffeic acid. frontiersin.orgresearchgate.net These microbial cell factories offer an alternative to traditional plant extraction. frontiersin.orgresearchgate.net In prokaryotes like E. coli, caffeic acid is often synthesized from L-tyrosine due to the difficulty in expressing certain plant enzymes. frontiersin.org The pathway involves the conversion of L-tyrosine to p-coumaric acid, which is then hydroxylated to caffeic acid. researchgate.netfrontiersin.org Different enzymes, such as 4-coumarate 3-hydroxylase (C3H) or a 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) complex, can catalyze this final step. researchgate.net

Enzymatic Degradation and Inactivation Routes

Caffeic acid and its derivatives are subject to enzymatic degradation in various biological systems. In plants, o-diphenol oxidases can rapidly oxidize caffeic acid and related o-diphenols. wikipedia.org This enzymatic browning is a common phenomenon in damaged plant tissues.

Another key enzymatic transformation is the methylation of caffeic acid to ferulic acid, a reaction catalyzed by caffeate O-methyltransferase. wikipedia.org This conversion is a crucial step in the biosynthesis of lignin and other phenylpropanoids. wikipedia.org

In the context of material science, the enzymatic degradation of the dentin matrix in teeth can be influenced by caffeic acid derivatives. Matrix metalloproteinases (MMPs) are enzymes that can degrade collagen fibrils. scielo.brscielo.br Caffeic acid phenethyl ester (CAPE) has been shown to be an inhibitor of MMP-2 and MMP-9, suggesting its potential to slow down the degradation of the collagen matrix. scielo.br

Identification of Primary and Secondary Metabolites

The metabolism of caffeic acid in plants and microorganisms leads to a diverse array of primary and secondary metabolites. In plants, caffeic acid serves as a precursor to a wide range of compounds. Through various enzymatic reactions such as hydroxylation, methylation, and dehydration, plants produce numerous derivatives. researcherslinks.com These include ferulic acid, coniferyl alcohol, and sinapyl alcohol, which are essential building blocks for lignin. wikipedia.org Other significant metabolites derived from caffeic acid include chlorogenic acids and other ester conjugates. nih.goviarc.fr

In microbial systems engineered for caffeic acid production, the primary metabolites are often the intermediates of the introduced biosynthetic pathway, such as p-coumaric acid and L-DOPA. acs.org Secondary metabolites can also be produced, depending on the specific metabolic engineering strategies employed. For instance, some engineered strains can further convert caffeic acid into other valuable compounds. frontiersin.org The analysis of these metabolites is crucial for optimizing production and understanding the metabolic flux within the engineered organisms.

Caffeidine and Its Derivatives: Chemical Formation and Biotransformation

Synthetic Routes and Chemical Derivation from Caffeine (B1668208)

The transformation of caffeine into caffeidine (B195705) and its related compounds is a process rooted in controlled chemical synthesis, primarily through hydrolysis.

Hydrolytic Pathways of Caffeine to Caffeidine

Caffeine, when subjected to alkaline conditions, undergoes hydrolysis to yield caffeidine and a related compound, caffeidine acid. oup.comnih.gov This chemical transformation is a recognized pathway for deriving these imidazole-based compounds. The process typically involves heating caffeine with a strong base, such as sodium hydroxide (B78521) (NaOH). oup.comwiserpub.com One documented method involves dissolving caffeine in 2M NaOH and heating the solution to 80°C for four hours. Another protocol describes stirring a suspension of caffeine with a solution of sodium hydroxide in water for 48 hours at room temperature. oup.com

The alkaline hydrolysis of the caffeine molecule results in the opening of its pyrimidinedione ring, leading to the formation of these key products. Specifically, caffeidine is identified as 1-methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole, while this compound is N-[4-(5-carboxy-1-methylimidazolyl)]-N,N'-dimethylurea. nih.govnih.gov

Synthesis of Caffeidine Salts (e.g., Caffeidine Nitrate)

Caffeidine can be converted into salt forms, such as caffeidine nitrate (B79036), for use in further chemical synthesis. oup.com The production of caffeidine nitrate is a direct follow-on from the alkaline hydrolysis of caffeine. oup.comgoogle.com In a typical synthesis, after the hydrolysis of caffeine with sodium hydroxide is complete, the resulting solution is cooled. oup.com Nitric acid is then added to this cooled mixture, which causes the caffeidine nitrate to precipitate out of the solution. oup.com The precipitate is then collected by suction and washed. oup.com A patented method outlines a similar procedure, specifying cooling the solution to between 8-12°C before filtration and then drying the resulting filter cake in a vacuum oven. google.com This process yields a stable, crystalline salt of caffeidine. google.com

Derivatives and Reactivity Profiles

Caffeidine serves as a precursor for the synthesis of several other compounds, including nitrosated analogues and active metabolites, which are of interest in chemical and biological research.

Formation and Characterization of Nitrosated Analogues (e.g., Mononitroso Caffeidine (MNC))

Caffeidine can undergo nitrosation to form derivatives such as mononitroso caffeidine (MNC). nih.gov This reaction typically occurs when caffeidine is exposed to a nitrosating agent, like nitrous acid, under acidic conditions. A common laboratory synthesis involves using the stable caffeidine nitrate salt as the starting material. oup.com Solutions of sodium nitrite (B80452) and hydrochloric acid are added to a cooled suspension of caffeidine nitrate in water, maintaining a pH between 2 and 3. oup.com This process introduces a nitroso (-NO) group, converting caffeidine into MNC, which is chemically identified as N,1-dimethyl-4-(methyl(nitroso)amino)-1H-imidazole-5-carboxamide. oup.comallmpus.comsynzeal.com The successful synthesis and identity of MNC have been confirmed through various analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. oup.com

Synthesis of Active Metabolites (e.g., N, 1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC))

Further research into the reactivity of MNC has led to the synthesis of its potential metabolites. One such significant metabolite is N,1-methyl-4-(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC). researchgate.neteurekaselect.com The synthesis of MNIC is based on the hypothesis that it is a reactive metabolite of MNC formed in biological systems. researchgate.netresearchgate.net The structure of the synthesized MNIC has been rigorously determined and confirmed using a suite of spectroscopic methods, including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectral analyses. researchgate.netnih.gov

Metabolic Fate and Enzymatic Processing

While caffeine's metabolism is well-documented to occur primarily in the liver via cytochrome P450 (CYP) enzymes, particularly CYP1A2, the specific metabolic pathways of its derivative, caffeidine, are understood through its subsequent products. coffeeandhealth.orgmygenome.asia Research indicates that mononitroso caffeidine (MNC), a key derivative of caffeidine, undergoes enzymatic demethylation. researchgate.neteurekaselect.com This process is considered a crucial step in its biological activity.

Enzymatic Demethylation Mechanisms

The enzymatic demethylation of caffeidine derivatives is a critical step in their metabolic processing. While caffeidine itself is a poor substrate for microsomal demethylation, its nitrosated derivative, mononitrosocaffeidine (B136296) (MNC), undergoes significant enzymatic activity. nih.gov

Research using rat liver microsomes has shown that the demethylation of MNC is a selective process. nih.gov The cytochrome P450 enzyme system, which is central to the metabolism of many xenobiotics, is responsible for this transformation. Specifically, cytochrome P450IIE1 has been identified as the primary enzyme responsible for preferentially demethylating the N-methylnitrosamine group of the MNC molecule. nih.gov

The kinetics of this enzymatic process have been studied, revealing complex interactions. The demethylation of MNC exhibits a dual nature, with two distinct apparent Michaelis-Menten constants (Km values). This suggests different affinities of the enzyme for the various methyl groups on the MNC molecule. nih.gov A lower Km value (117-166 µM) is associated with the demethylation at the N-methylnitrosamino group, indicating a higher affinity and efficiency for this specific reaction. A much higher Km value (1.84-2.26 mM) is observed for the demethylation of the remaining N-methyl groups, signifying a lower affinity. nih.gov

In contrast, the precursor compound, caffeidine, demonstrates a significantly higher Km of 14.3-16.3 mM, confirming it as a low-affinity substrate for these microsomal enzymes. nih.gov The demethylation at the other nitrogen positions (amino-N and N-1) in both caffeidine and MNC is primarily catalyzed by P450 enzymes that can be induced by substances like Aroclor 1254. nih.gov

Table 1: Kinetic Parameters of Demethylation for Caffeidine and Mononitrosocaffeidine (MNC)

CompoundDemethylation TargetApparent Km (Michaelis-Menten Constant)Primary Enzyme InvolvedReference
Mononitrosocaffeidine (MNC)N-methylnitrosamino group117-166 µMCytochrome P450IIE1 nih.gov
Mononitrosocaffeidine (MNC)Other N-demethylations1.84-2.26 mMP450 enzymes nih.gov
CaffeidineMicrosomal demethylation14.3-16.3 mMP450 enzymes nih.gov

Mechanistic Aspects of Biotransformation Pathways

The biotransformation of caffeidine derivatives extends beyond simple demethylation and involves the formation of reactive metabolites. Caffeidine itself can be formed from the alkaline hydrolysis of caffeine, a process that can occur in certain preparations of foods and beverages, such as the salted tea consumed in Kashmir. benthamdirect.comresearchgate.net This caffeidine can then undergo endogenous nitrosation in the acidic environment of the stomach to form MNC. benthamdirect.comeurekaselect.com

While MNC itself is not directly mutagenic, its metabolic activation is a key step in its carcinogenicity. benthamdirect.com A significant biotransformation pathway for MNC is its conversion to a more reactive metabolite, N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC). researchgate.neteurekaselect.com It is hypothesized that the biological reactivity and subsequent carcinogenicity of MNC are mediated through the formation of MNIC. benthamdirect.comnih.gov

The proposed mechanism for this transformation involves α-hydroxylation at the methyl group of the N-methylcarbamoyl side chain, followed by the elimination of formaldehyde. benthamdirect.com This process converts the carbamoyl (B1232498) group into a carboxylic acid group, yielding MNIC.

Further metabolism of this intermediate is believed to generate a highly reactive putative imidazole (B134444) diazonium ion. benthamdirect.comeurekaselect.comresearchgate.net This electrophilic species can then readily react with cellular nucleophiles, including DNA and proteins. The formation of adducts with these critical cellular macromolecules is a widely recognized mechanism for the initiation of carcinogenesis. benthamdirect.com The interaction of MNIC with proteins, such as albumin, has been observed, suggesting that the formation of protein conjugates may be another facet of its mechanism of action. benthamdirect.com

Table 2: Proposed Biotransformation Pathway of Caffeidine

StepPrecursorProcessProductSignificanceReference
1CaffeineAlkaline HydrolysisCaffeidineFormation of nitrosatable precursor benthamdirect.comresearchgate.net
2CaffeidineEndogenous NitrosationMononitrosocaffeidine (MNC)Formation of a procarcinogen benthamdirect.comeurekaselect.com
3Mononitrosocaffeidine (MNC)Metabolic Activation (α-hydroxylation, demethylation)N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC)Formation of a key reactive metabolite benthamdirect.comresearchgate.neteurekaselect.com
4MNIC / Other MetabolitesFurther MetabolismImidazole Diazonium IonFormation of ultimate carcinogen; reacts with DNA/proteins benthamdirect.comeurekaselect.com

Molecular Interaction Dynamics and Complexation Phenomena

Caffeic Acid Interactions

Caffeic acid's structure, featuring both a catechol group and a carboxylic acid function, provides multiple sites for interaction, leading to complex behaviors in biological and chemical systems.

Metal Ion Chelation Site Specificity (e.g., Al(III), Fe(II), Cu(II))

Caffeic acid is an effective chelating agent, capable of binding to various metal ions. It possesses two primary competing sites for this chelation: the catechol (o-dihydroxyl) group and the carboxylic group. acs.orgresearchgate.net Research indicates that the specific site of metal chelation is often the catechol moiety.

Theoretical and spectroscopic studies on the complexation of Al(III) by caffeic acid have shown that the chelation preferentially occurs at the deprotonated catechol site. acs.orgresearchgate.netresearchgate.net In methanol (B129727) solution, several complexed species can form, with the 1:1 stoichiometry being predominant at low Al(III) concentrations. acs.orgresearchgate.net The interaction with Al(III) is influenced by pH, with complexation occurring at a pH as low as 3.5. mdpi.com

Similarly, investigations into the interaction between caffeic acid and Fe(II) reveal that complex formation is highly dependent on pH, with greater complexation occurring at a neutral pH of 7.2 compared to more acidic conditions. nih.gov The antioxidant mechanism of caffeic acid is strongly linked to its ability to chelate iron, thereby preventing the formation of damaging hydroxyl radicals. nih.gov The catechol group is identified as the binding site for iron ions. nih.gov Studies have also reported on the complexation of caffeic acid with Fe(III). researchgate.netencyclopedia.pub

Complexation has also been documented with other divalent and trivalent metals, including Cu(II), Ni(II), Zn(II), and Co(II). researchgate.netencyclopedia.pub The o-dihydroxyl group in caffeic acid enhances its capacity for metal complexation compared to other hydroxycinnamic acids with fewer hydroxyl groups. encyclopedia.pub

Ligand Binding Dynamics and Stoichiometry

The binding of caffeic acid to metal ions results in the formation of complexes with varying stoichiometries. For instance, with Al(III), caffeic acid can form complexes with different stoichiometric ratios, including a predominant 1:1 complex at lower concentrations. acs.orgresearchgate.netresearchgate.net Spectrophotometric analysis in methanol has identified as many as four different complexed species. acs.orgresearchgate.net

With lead(II) ions in an aqueous solution at pH 6.5, electronic spectroscopy has revealed two distinct complexed forms with 1:1 and 2:1 stoichiometry. researchgate.net The 1:1 complex is dominant at low lead concentrations, though the 2:1 complex begins to form even before the first chelation site is fully saturated. researchgate.net

Studies of caffeic acid's interaction with the multisubunit protein helianthinin showed two different classes of binding sites: a high-affinity class and a low-affinity class. nih.gov This indicates complex binding dynamics that are dependent on the concentration of the interacting species. nih.gov

Non-Covalent Interactions with Other Biomolecules (e.g., π-stacking with Purine (B94841) Alkaloids)

Beyond metal chelation, caffeic acid engages in various non-covalent interactions with biomolecules, which are crucial for its biological effects. These interactions are primarily driven by hydrogen bonds and van der Waals forces. bibliotekanauki.pl For example, the interaction between caffeic acid and human serum albumin (HSA) is a spontaneous process stabilized by these forces. bibliotekanauki.pl Molecular docking studies have shown that caffeic acid binds to a specific subdomain of albumin, stabilized by these non-covalent interactions. bibliotekanauki.pl

The aromatic structure of caffeic acid also allows for π-π stacking interactions. Such interactions are a key factor in the phenomenon of copigmentation, where phenolic acids like caffeic acid form non-covalent complexes with pigments such as anthocyanins. mdpi.com These stacking interactions between the electron-rich phenolic acid and the electron-poor anthocyanin molecule help to stabilize the pigment's color. mdpi.com While direct evidence for π-stacking between caffeic acid and purine alkaloids specifically is a complex area, the general principles of non-covalent interactions, including hydrogen bonding and hydrophobic forces, are well-established for both classes of molecules. nih.govunits.it

Caffeidine (B195705) Derivative Interactions

The term "caffeidine derivative" in this context refers to caffeine (B1668208) and its related methylated xanthine (B1682287) compounds. These molecules are known for their wide-ranging biological effects, which stem from their interactions with cellular components like nucleic acids and proteins.

Interactions with Cellular Nucleophiles (e.g., DNA)

Caffeine and its derivatives are known to interact with DNA. nih.gov Studies using topological methods have demonstrated that methylated oxypurines, including caffeine, can unwind DNA in a manner similar to known intercalating agents. nih.gov This suggests an intercalative mode of binding to the DNA structure. nih.gov The effectiveness of these derivatives in unwinding DNA varies, with a ranking of 8-methoxycaffeine (B1198898) > 8-ethoxycaffeine (B1216411) > 8-chlorocaffeine (B118225) > caffeine > theophylline. nih.gov

Binding Modalities with Protein Structures

Caffeine and its derivatives also exhibit significant interactions with various protein structures. The binding of caffeine to its primary metabolizing enzyme, Cytochrome P450 1A2, is a key example. nih.gov The orientation of caffeine within the enzyme's active site determines the metabolic outcome. nih.gov At low concentrations, caffeine binds in a way that primarily leads to the formation of its major metabolite, paraxanthine. nih.gov At higher concentrations, a different binding orientation is forced, resulting in other metabolites like theophylline. nih.gov

Molecular docking and simulation studies have explored these interactions in detail. For instance, caffeine has been shown to interact with tau protein, which is implicated in neurodegenerative diseases. researchgate.net This binding can interrupt tau-tau protein interactions and induce structural changes in the protein. researchgate.net Similarly, coumarin (B35378) derivatives, another class of compounds, have been studied for their binding to proteins like caspase-7, where hydrogen bonds and π-stacking interactions stabilize the ligand within the active site. hilarispublisher.com The interaction of caffeic acid with proteins like human serum albumin and helianthinin involves specific binding sites and is driven by forces such as hydrogen bonding and ionic interactions. nih.govbibliotekanauki.pl Deep learning models that utilize both protein sequence and structural data are being developed to better predict these crucial protein-ligand binding sites. biorxiv.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Detection Techniques

Chromatographic methods are paramount for separating caffeidine (B195705) acid from complex mixtures, such as biological fluids or food products, enabling its precise detection and measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of caffeine (B1668208) and its metabolites, including caffeidine acid. nih.gov The versatility of HPLC lies in its coupling with various detectors that offer different levels of sensitivity and specificity.

UV and Diode Array Detectors (DAD): Ultraviolet (UV) detectors are commonly used for the quantification of compounds that absorb UV light. ugent.beresearchgate.net A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV-visible spectrum of the analyte, which can aid in its identification. ugent.beresearchgate.net For instance, in the analysis of tea components, a DAD was used to monitor the separation of various compounds, including caffeine and its derivatives. researchgate.net The maximum UV absorbance for related compounds has been observed around 270-280 nm. researchgate.net In a study on the degradation of caffeine, HPLC with a photodiode array detector (PDA) was used to evaluate the UV spectrum of degradation products, including this compound. researchgate.netresearchgate.net

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and structural information. researchgate.net Tandem mass spectrometry (MS/MS) further enhances selectivity and is particularly useful for detecting trace levels of substances in complex matrices. researchgate.net Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC/MS/MS) has been employed to identify caffeine degradation products. researchgate.net In one study, an Agilent LC-MS system with an ESI-Q-TOF-MS was used for the analysis of caffeine derivatives, utilizing a C18 column and a gradient elution with formic acid in water and acetonitrile. amazonaws.com This technique allowed for the identification of caffeidine and other related imidazole (B134444) compounds. amazonaws.com

The table below summarizes typical HPLC conditions used for the analysis of caffeine and its degradation products.

Table 1: Representative HPLC and UHPLC/MS/MS Systems for this compound Analysis

Parameter HPLC-DAD UHPLC-MS/MS
Column Thermo Hypersil ODS Zorbax Eclipse Plus C18-RRHD, ACQUITY UPLC® HSS T3
Mobile Phase 0.05% Orthophosphoric acid and Methanol (B129727) 0.1% Formic acid in water and Acetonitrile
Detection UV at 277.5 nm ESI-Q-TOF-MS
Application Quantification of catechins, caffeine, and gallic acid in tea Identification of caffeine degradation products

| Reference | researchgate.net | researchgate.netamazonaws.com |

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net This chemical modification converts the analyte into a more suitable form for separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net While specific derivatization strategies for this compound are not extensively detailed in the provided context, the general principle involves reacting the analyte to create a less polar and more volatile derivative. For example, derivatization with isobutyl chloroformate has been used for the GC-MS analysis of related imidazole compounds. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods for the separation of charged molecules like xanthines and their derivatives. researchgate.net This technique separates compounds based on their electrophoretic mobility in a capillary filled with an electrolyte. CE can provide high-resolution separations and is particularly useful for analyzing complex mixtures. While direct applications of CE for this compound are not detailed, its use in the analysis of caffeine and other xanthines suggests its potential applicability for separating this compound from its parent compound and other metabolites. researchgate.net

Molecularly Imprinted Polymers (MIPs) are highly selective materials designed to bind a specific target molecule. researchgate.net These synthetic polymers are created with "molecular memory" for the template molecule, in this case, a compound structurally similar to this compound. researchgate.net MIPs can be used for solid-phase extraction (SPE) to selectively isolate and enrich the target analyte from a complex sample matrix, such as a beverage or biological fluid, prior to chromatographic analysis. researchgate.net This selective extraction minimizes interferences and improves the accuracy and sensitivity of the subsequent analysis. For instance, magnetic MIPs have been synthesized for the selective extraction of 4-methylimidazole, a structurally related compound, from cola beverages. researchgate.net

Spectroscopic Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for both the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb UV or visible light. nih.gov Until the mid-1970s, UV spectroscopy was a primary method for analyzing caffeine in biological fluids. nih.gov The absorbance of a solution is directly proportional to the concentration of the absorbing species, a principle that allows for quantification.

UV-Vis spectroscopy can also be employed to study the formation of complexes. researchgate.net For example, it has been used to analyze the interaction between caffeine and other molecules, such as gallic acid, by observing changes in the UV spectrum upon complexation. researchgate.net In the context of this compound, UV-Vis spectrophotometry has been used to study the protective effects of cola extracts, which contain caffeine degradation products like caffeidine and this compound, on red blood cells. europa.eueuropa.eu

The table below provides an overview of the analytical techniques discussed.

Table 2: Summary of Advanced Analytical and Spectroscopic Methodologies

Methodology Principle Application for this compound Key Advantages
HPLC with UV/DAD Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance. Quantification in various matrices. Robust, versatile, and widely available.
HPLC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. Definitive identification and trace-level quantification. High sensitivity, and provides structural information.
GC with Derivatization Separation of volatile compounds in the gas phase, requiring chemical modification for non-volatile analytes. Potential for analysis after conversion to a volatile derivative. High resolution and sensitivity.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field. Separation from other xanthines and metabolites. High efficiency and resolution.
Molecularly Imprinted Polymers (MIPs) Selective extraction using polymers with custom-made binding sites. Selective enrichment from complex samples. High selectivity and improved sample cleanup.

| UV-Vis Spectroscopy | Measurement of light absorption by chromophores in a molecule. | Quantification and studying complex formation. | Simple, rapid, and cost-effective for quantification. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Confirmation

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to obtain a unique vibrational fingerprint of a molecule. While detailed, dedicated public studies on the complete IR and Raman spectra of this compound are limited, its structural analysis has been confirmed using these methods in conjunction with others. The vibrational spectra are interpreted by identifying characteristic absorption or scattering peaks corresponding to the molecule's specific functional groups.

For this compound, the key expected vibrational modes include:

Carboxylic Acid Group (-COOH): A broad O-H stretching band would be prominent in the IR spectrum, typically in the 2500-3300 cm⁻¹ region. A strong C=O (carbonyl) stretching vibration from the carboxylic acid would appear around 1700-1725 cm⁻¹.

Urea (B33335) Moiety (-N(C=O)N-): The urea group presents a characteristic C=O stretching vibration, often referred to as the "Amide I" band, which would be expected in the 1630-1680 cm⁻¹ range. N-H bending and C-N stretching vibrations ("Amide II" and "Amide III" bands) also contribute to the fingerprint region.

Imidazole Ring: The heterocyclic imidazole ring exhibits characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. Ring "breathing" modes and C-H bending vibrations provide further structural confirmation at lower wavenumbers.

Methyl Groups (-CH₃): Symmetric and asymmetric C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range.

These distinct vibrational signatures, when analyzed together, provide a comprehensive fingerprint for the structural confirmation of this compound, distinguishing it from its parent compound, caffeine, and other related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Intermolecular Association Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

Research has specifically employed NMR, including nuclear Overhauser effect (NOE) experiments, to confirm the presence and connectivity of the trisubstituted ureide moiety in this compound. Certificates of analysis for commercial standards of this compound routinely confirm its structure using ¹H NMR.

Expected ¹H and ¹³C NMR Spectral Data: A detailed analysis of the this compound structure (C₈H₁₂N₄O₃) allows for the prediction of its key NMR signals.

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)165 - 175
Imidazole Ring C-H7.0 - 8.0 (singlet)115 - 140
N-Methyl (Imidazole)3.5 - 4.0 (singlet)30 - 35
N-Methyl (Urea)2.8 - 3.3 (singlet)30 - 35
N-H (Amide)5.0 - 7.0 (broad singlet)-
C-Methyl (Amide)2.5 - 3.0 (doublet, coupled to N-H)25 - 30

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the precise arrangement of the methyl groups, the ureide linkage, and the carboxylic acid on the imidazole core.

Mass Spectrometry (MS) for Structural Identification and Metabolite Profiling

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for identifying it in complex mixtures, such as in forced degradation studies of caffeine. The compound has a molecular formula of C₈H₁₂N₄O₃ and a monoisotopic mass of approximately 212.09 g/mol .

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, which are essential for confirming the elemental composition. In practice, LC-MS/MS is used to isolate the protonated molecule [M+H]⁺ (m/z ≈ 213.1) and then subject it to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint for definitive identification. While a detailed fragmentation pathway is not widely published, likely fragment ions would result from the loss of CO₂, the cleavage of the urea group, and cleavages within the imidazole ring.

Circular Dichroism (CD) Spectroscopy for Chiroptical Analysis of Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and their interactions with other molecules, such as proteins.

While this compound itself is not chiral, scientific research has utilized CD spectroscopy to investigate the interactions of its derivatives. Specifically, a study on the nitrosation of this compound led to the formation of a reactive metabolite, N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC). The interaction of this metabolite with proteins, such as human serum albumin, was then examined using CD spectroscopy to understand how it binds and potentially alters protein secondary structure. This application highlights how CD can be employed to study the biological interactions of molecules derived from this compound.

Electroanalytical Chemistry Approaches

Voltammetric and Potentiometric Methods for Detection and Quantification

Electroanalytical methods, particularly voltammetry, offer sensitive, rapid, and cost-effective means for the detection and quantification of electroactive species like caffeine and its impurities. This compound, containing an oxidizable imidazole ring, is amenable to such techniques.

Methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly applied. These involve applying a varying potential to an electrode (e.g., glassy carbon, carbon paste, or a modified electrode) and measuring the resulting current. The oxidation of the imidazole moiety in this compound would produce a distinct peak in the voltammogram at a specific potential. The height of this peak is proportional to the concentration of the analyte, allowing for quantification.

Research on caffeine demonstrates that it undergoes an irreversible oxidation process at a potential of approximately +1.4 V. As a degradation product, this compound would be expected to have a slightly different oxidation potential, allowing for its simultaneous detection alongside caffeine in a mixture, provided the peaks are sufficiently resolved. The development of chemically modified electrodes can enhance sensitivity and selectivity for specific caffeine impurities.

Chemometric Applications in Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometrics is invaluable for interpreting complex datasets generated by spectroscopic and chromatographic techniques.

When analyzing samples from forced degradation studies of caffeine, techniques like High-Performance Liquid Chromatography (HPLC) or voltammetry can produce large and complex data matrices. Chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) can be applied to this data.

Principal Component Analysis (PCA): Can be used to explore the data, identify patterns, and visualize the differences between samples subjected to various stress conditions (e.g., acid, base, oxidation). This can help in fingerprinting the degradation profile, where the presence and relative concentration of this compound would be a key variable.

Partial Least Squares (PLS): This regression method can be used to build quantitative models that correlate the spectral or voltammetric data with the concentration of this compound, enabling its quantification even in the presence of interfering signals from caffeine and other byproducts.

By combining powerful analytical techniques with sophisticated data analysis, chemometrics enables a more thorough and reliable characterization of this compound in complex pharmaceutical and biological matrices.

Multivariate Analysis for Complex Chemical Systems

Multivariate analysis techniques are powerful tools for analyzing complex chemical systems where multiple components are present and may interact. These methods can elucidate the relationships between variables and classify samples based on their chemical profiles. In the context of caffeine and its related compounds, multivariate analysis is frequently employed to understand complex mixtures like coffee or to monitor degradation processes.

One common application is the use of Principal Component Analysis (PCA) to differentiate between coffee samples. For instance, PCA can successfully separate Arabica and Robusta coffee varieties based on physicochemical parameters (like lipid, caffeine, and chlorogenic acid content) and sensory data related to foam, taste, and mouthfeel. nih.gov In such studies, multiple variables are reduced to a few principal components that capture the majority of the variance, allowing for visual classification of the samples. nih.gov

Furthermore, multivariate data analysis, including multilinear regression (MLR) and polynomial models, is used to optimize extraction processes for compounds from coffee grounds, such as caffeine and chlorogenic acid. mdpi.com These statistical models help in understanding the effect of different experimental variables (e.g., time, temperature, solvent ratio) and their interactions on the extraction yield. mdpi.com

Chemometric models are also developed to quantify multiple components simultaneously in a mixture. For example, terahertz time-domain spectroscopy (THz-TDS) coupled with chemometrics has been used to quantify caffeine, quinic acid, and nicotinic acid in ternary mixtures. acs.org This approach involves building a prediction model using techniques like factor analysis and multilayer perceptron on the spectral data. acs.org Similarly, Near-Infrared Spectroscopy (NIRS) combined with multivariate analysis is a promising rapid method for determining caffeine and chlorogenic acid content in coffee beans, offering an alternative to traditional, time-consuming lab methods. ut.ac.ir

While specific studies focusing exclusively on the multivariate analysis of "this compound" are not prominent in the available literature, the methodologies are directly applicable. As a degradation product of caffeine, this compound would be one of many compounds in a complex matrix during caffeine degradation studies. researchgate.net Techniques like HPLC combined with mass spectrometry are used to identify various transformation products. researchgate.netresearchgate.net The data from such analyses, which would include this compound among other products like dimethylparabanic acid, 1,3,7-trimethyluric acid, and theophylline, could be subjected to multivariate analysis to model the degradation pathways and kinetics under different conditions (e.g., varying pH or radical species). researchgate.netresearchgate.netnih.govnih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

There are no specific studies in the available literature that report the use of Density Functional Theory for the electronic structure and molecular geometry optimization of caffeidine (B195705) acid.

No research detailing the prediction of electronic spectra for caffeidine acid using Time-Dependent Density Functional Theory has been found in the reviewed sources.

A specific analysis of the frontier molecular orbitals (HOMO-LUMO gap) and other reactivity descriptors for this compound is not present in the available scientific literature.

Molecular Dynamics Simulations and Conformational Analysis

There is no available research that models the intermolecular interactions and binding mechanisms of this compound through molecular dynamics simulations.

Studies focusing on the effects of different solvents on the molecular conformation and reactivity of this compound have not been identified in the literature.

Information on "this compound" Computational Studies Not Found

Following a comprehensive search for scientific literature and data, information regarding the computational chemistry and theoretical modeling of the specific compound "this compound" is not available in the retrieved results. While "this compound," identified as 4-(1,3-Dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid (CAS No. 54536-15-1), is a known derivative of caffeine (B1668208) produced by alkaline hydrolysis, dedicated research on its theoretical spectroscopic properties and adsorption mechanisms appears to be absent in the public domain nih.govpharmaceresearch.com.

The user's request specifically asked for content structured around the following topics for this compound:

Adsorption Mechanism Modeling (if applicable to surfaces/materials science, excluding human interactions)

Computational Studies on Adsorption Isotherms

The search did not yield any studies, data tables, or detailed research findings pertaining to the theoretical generation of vibrational or electronic spectra for this compound. Similarly, no computational models or studies on the adsorption isotherms of this compound on any surfaces were found.

In contrast, extensive research is available for the parent compound, caffeine . Numerous studies have been published detailing its theoretical vibrational and electronic spectra using methods like Density Functional Theory (DFT) and its adsorption characteristics on various materials rsc.orgacs.orgmdpi.comnih.govresearchgate.netresearchgate.net. However, as per the strict instructions to focus solely on this compound, this information on caffeine cannot be used to generate the requested article.

Therefore, it is not possible to provide the requested article on the computational chemistry of this compound due to the lack of available research data.

Mechanistic Investigations in Biological Systems Non Human, in Vitro, Cellular Models

Enzymatic Modulation and Biochemical Pathway Alterations

Effects on Cholinergic, Monoaminergic, and Purinergic Enzyme Systems in Rat Brain (in vitro)

In vitro studies using rat brain preparations have demonstrated that caffeic acid can modulate the activity of key enzymes involved in neurotransmission. Research has shown that caffeic acid exhibits an inhibitory effect on enzymes critical to the cholinergic, monoaminergic, and purinergic systems. researchgate.netnih.gov Specifically, it has been found to inhibit the activity of acetylcholinesterase (AChE), the primary enzyme in the cholinergic system responsible for breaking down the neurotransmitter acetylcholine. researchgate.netnih.gov

Within the monoaminergic system, caffeic acid has been observed to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine. researchgate.netnih.gov Furthermore, its influence extends to the purinergic signaling pathway, where it inhibits the enzymes ecto-nucleoside triphosphate diphosphohydrolase (E-NTPase) and ecto-5'-nucleotidase (E-NTDase), which are involved in the hydrolysis of extracellular nucleotides like ATP and ADP. researchgate.netnih.gov These inhibitory actions suggest a potential role for caffeic acid in modulating neurochemical balance.

Table 1: In Vitro Effects of Caffeic Acid on Rat Brain Enzyme Systems Data sourced from in vitro studies on rat brain homogenates.

Enzyme SystemTarget EnzymeObserved Effect of Caffeic Acid
Cholinergic Acetylcholinesterase (AChE)Inhibition researchgate.netnih.gov
Monoaminergic Monoamine Oxidase (MAO)Inhibition researchgate.netnih.gov
Purinergic Ecto-nucleoside triphosphate diphosphohydrolase (E-NTPase)Inhibition researchgate.netnih.gov
Purinergic Ecto-5'-nucleotidase (E-NTDase)Inhibition researchgate.netnih.gov

Impact on Angiotensin-Converting Enzyme (ACE) and Arginase Activities (in vitro, rat models)

Investigations in rat models of hypertension have explored the effects of caffeic acid on enzymes central to cardiovascular regulation. Studies revealed that in Nω-Nitro-L-arginine-methylester (L-NAME)-induced hypertensive rats, there was a notable increase in the activities of both Angiotensin-Converting Enzyme (ACE) and arginase. nih.govresearchgate.net Pretreatment with caffeic acid, alone or in combination with caffeine (B1668208), was shown to lower the activities of both ACE and arginase. nih.govresearchgate.net

ACE plays a critical role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine, and increased arginase activity can lead to reduced nitric oxide (NO) production and endothelial dysfunction. frontiersin.orgnih.gov The observed reduction in ACE and arginase activities suggests a mechanism by which caffeic acid may influence pathways related to blood pressure regulation. nih.govresearchgate.net

Table 2: Effect of Caffeic Acid on ACE and Arginase in L-NAME-Induced Hypertensive Rats

EnzymeModel SystemConditionEffect of Caffeic Acid Treatment
Angiotensin-Converting Enzyme (ACE) L-NAME-induced hypertensive ratsIn vivoLowered enzyme activity nih.govresearchgate.net
Arginase L-NAME-induced hypertensive ratsIn vivoLowered enzyme activity nih.govresearchgate.net

Modulation of Na+/K+ ATPase Activity

Research on isolated rat brain tissue indicates that caffeic acid can influence the activity of Na+/K+ ATPase, an essential membrane-bound enzyme responsible for maintaining cellular ion gradients. researchgate.netnih.gov In vitro assessments demonstrated that caffeic acid, both individually and in various combinations with caffeine, exerted a stimulatory effect on Na+/K+ ATPase activity in different brain structures. researchgate.netnih.gov This enzyme is crucial for numerous cellular processes, including nerve impulse transmission and the regulation of cell volume. Impaired Na+/K+ ATPase activity has been linked to various pathological conditions. tandfonline.com The stimulation of this pump by caffeic acid in these experimental models points to a direct influence on fundamental cellular ion homeostasis. researchgate.netnih.gov

Cellular Responses to Oxidative Stress

Reactive Oxygen Species Scavenging Mechanisms

Caffeic acid has demonstrated significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS). researchgate.netcabidigitallibrary.org One of the key mechanisms contributing to its antioxidant effect is its ability to chelate metal ions. In vitro studies have shown that caffeic acid possesses both Fe²⁺ (iron) and Cu²⁺ (copper) chelating abilities. researchgate.netnih.gov By binding to these transition metals, it can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals.

Furthermore, caffeic acid acts as a direct free radical scavenger. researchgate.netcabidigitallibrary.org Theoretical studies on the reactions between caffeine and ROS have identified Radical Adduct Formation (RAF) as a primary scavenging mechanism, a pathway that may also be relevant for other phenolic compounds like caffeic acid. researchgate.netacs.org Its capacity to neutralize free radicals helps to protect vital cellular components from oxidative damage. researchgate.net

Effects on Glutathione (B108866) (GSH) Levels and Antioxidant Enzyme Activities in Cells

Studies using cellular models have shown that caffeic acid can bolster the cellular antioxidant defense system. In experiments with ectopic endometrial cells, treatment with caffeic acid resulted in a significant increase in the levels of glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov Concurrently, there was a notable decrease in the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative damage. nih.govnih.gov

Beyond its effect on GSH, caffeic acid treatment also enhanced the activity of several crucial antioxidant enzymes. nih.gov The activities of catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) were all observed to increase in cells treated with caffeic acid. nih.gov Some research also indicates that it can increase the expression and activity of superoxide (B77818) dismutase (SOD). researchgate.netnih.gov This upregulation of the endogenous antioxidant enzyme network demonstrates a cellular mechanism by which caffeic acid mitigates oxidative stress. nih.gov

Table 3: Cellular Antioxidant Effects of Caffeic Acid in Ectopic Endometrial Cells

ParameterBiomarker/EnzymeObserved Effect of Caffeic Acid Treatment
Lipid Peroxidation Marker Malondialdehyde (MDA)Decrease nih.govnih.gov
Non-Enzymatic Antioxidant Glutathione (GSH)Increase nih.govnih.gov
Antioxidant Enzymes Catalase (CAT)Increased Activity nih.gov
Glutathione Peroxidase (GPx)Increased Activity nih.gov
Glutathione Reductase (GR)Increased Activity nih.gov
Superoxide Dismutase (SOD)Increased Activity researchgate.netnih.gov

Nitric Oxide Homeostasis Regulation

Caffeic Acid:

Caffeic acid is recognized as a significant polyphenol involved in maintaining normal cellular levels of nitric oxide (NO). wikipedia.org In non-human models, its role in NO homeostasis has been observed, particularly in the context of cardiovascular health. Studies on L-NAME-induced hypertensive rats, a model for hypertension, have shown that treatments involving caffeic acid combinations resulted in an increase in nitric oxide (NOx) levels. researchgate.netresearchgate.net This suggests a potential mechanism for its antihypertensive effects is linked to the enhanced bioavailability of NO. researchgate.net

Further mechanistic insights come from studies on caffeic acid derivatives. Caffeic acid phenethyl ester (CAPE), an active component of honeybee propolis, has demonstrated direct regulation of NO production pathways. nih.gov In in vitro studies using RAW 264.7 macrophage cells, CAPE was found to inhibit the expression of the inducible nitric oxide synthase (iNOS) gene at the transcriptional level. nih.gov This inhibition was mediated through the suppression of NF-kappaB (NF-κB) activation. nih.gov Additionally, CAPE was shown to directly interfere with the catalytic activity of the iNOS enzyme itself. nih.gov Since iNOS is responsible for producing large amounts of NO during inflammatory responses, this dual inhibition highlights a key mechanism by which caffeic acid derivatives can modulate NO homeostasis, particularly in inflammatory conditions. nih.gov

Caffeine:

The role of caffeine in regulating nitric oxide (NO) is complex, with studies reporting varied effects depending on the biological context and model system. In L6 rat myocytes, caffeine was found to induce mitochondrial biogenesis, and this process was partly dependent on interactions with nitric oxide synthase (NOS). physiology.org This suggests a link between caffeine's metabolic effects and NO signaling pathways in muscle cells. physiology.org

In contrast, other studies indicate an inhibitory effect on NO levels. In an animal model, caffeine administered at 25 mg/kg led to a significant reduction in NO levels in the lungs. nih.gov Research has also shown that acute caffeine intake can decrease the levels of exhaled NO in humans. mdpi.com However, the interaction is not straightforward. Caffeine is a well-known antagonist of adenosine (B11128) receptors, and the adenosine A1 receptor, in particular, can mediate vasoconstriction by decreasing NO release. mdpi.com Therefore, by blocking this receptor, caffeine could potentially lead to an increase in NO production, contributing to improved endothelial function. mdpi.com Studies in hypertensive rat models have also shown that combinations of caffeine and caffeic acid led to elevated nitric oxide levels, suggesting a synergistic or context-dependent effect. researchgate.netresearchgate.net

Table 1: Research Findings on Nitric Oxide (NO) Homeostasis Regulation

Compound Model System Key Findings Reference(s)
Caffeic Acid General Cellular A major polyphenol for maintaining normal NO levels. wikipedia.org
L-NAME-induced hypertensive rats Combinations with caffeine increased nitric oxide (NOx) levels. researchgate.netresearchgate.net
Caffeic Acid Phenethyl Ester (CAPE) RAW 264.7 macrophage cells (in vitro) Inhibited iNOS gene expression by suppressing NF-κB activation; directly inhibited iNOS enzyme activity. nih.gov
Caffeine L6 rat myocytes (in vitro) Induced mitochondrial biogenesis partially via interaction with nitric oxide synthase (NOS). physiology.org
Animal model (lungs) Reduced nitric oxide levels at a dose of 25 mg/kg. nih.gov
L-NAME-induced hypertensive rats Combinations with caffeic acid increased nitric oxide (NOx) levels. researchgate.netresearchgate.net

Molecular Mechanism of Biological Impact

Proposed Mechanisms of Biological Activity (e.g., neuroprotective properties in non-human models)

Caffeic Acid:

In non-human and in vitro models, caffeic acid has demonstrated neuroprotective effects through various molecular mechanisms. A primary mode of action is its ability to modulate key signaling pathways involved in cell survival, inflammation, and stress responses. nih.gov Research has shown that caffeic acid can inhibit the PI3K/Akt pathway, the MAPK pathway, and NF-κB signaling. nih.gov The inhibition of NF-κB is particularly relevant as this transcription factor plays a critical role in neuroinflammatory processes. nih.gov Furthermore, caffeic acid has been found to decrease the expression of mortalin, a heat shock protein that can induce PI3K/Akt and NF-kB signaling. nih.gov

In animal models of neurological disorders, caffeic acid has shown protective effects by mitigating oxidative stress. In a rat model of pilocarpine-induced seizures, caffeic acid treatment decreased damage to the hippocampus, reduced levels of lipid peroxidation and nitrites, and boosted the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. nih.gov It also helped restore the redox balance in the striatum of rats exposed to quinolinic acid, an excitotoxin. nih.gov

Caffeine:

The neuroprotective properties of caffeine have been extensively studied in non-human models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. frontiersin.orgnih.gov A central mechanism underlying these effects is the antagonism of the adenosine A2A receptor (A2AR). frontiersin.orgmdpi.com Genetic knockout studies in mice have confirmed that the neuroprotective action of caffeine is largely mediated by this receptor. frontiersin.org By blocking A2ARs, caffeine helps to modulate neuroinflammation and excitotoxicity. frontiersin.org

In cellular models of Parkinson's disease, such as MPP+-treated SH-SY5Y neuroblastoma cells, caffeine has been shown to prevent apoptotic cell death by activating the pro-survival PI3K/Akt signaling pathway. mdpi.com Its antioxidant properties also contribute significantly to its neuroprotective capacity. nih.govresearchgate.net Caffeine can reduce oxidative stress and has been noted for its anti-inflammatory and anti-apoptotic effects in various neurodegeneration models. nih.govmdpi.com Furthermore, in models of Parkinson's disease, caffeine has been found to promote the degradation of α-synuclein, a protein that aggregates in the brains of PD patients, by enhancing autophagy. frontiersin.org

Table 2: Proposed Molecular Mechanisms of Neuroprotection (Non-Human Models)

Compound Model System Proposed Mechanism of Action Reference(s)
Caffeic Acid In vitro cellular models Inhibition of PI3K/Akt, MAPK, and NF-κB signaling pathways. nih.gov
Decreased expression of mortalin. nih.gov
Rat model of seizures Decreased hippocampal damage, lipid peroxidation, and nitrite (B80452) content; increased SOD and catalase activity. nih.gov
Rat model (quinolinic acid-induced toxicity) Restoration of redox status in the striatum. nih.gov
Caffeine Parkinson's Disease (PD) animal models (MPTP, 6-OHDA) Neuroprotection against dopaminergic neurodegeneration primarily via antagonism of the adenosine A2A receptor (A2AR). frontiersin.orgmdpi.com
Modulation of neuroinflammation and excitotoxicity. frontiersin.org
Enhancement of α-synuclein degradation through autophagy. frontiersin.org
MPP+-treated SH-SY5Y cells (in vitro PD model) Activation of PI3K/Akt signaling pathway, preventing apoptosis. mdpi.com

Emerging Research Directions and Unexplored Avenues

Novel Synthetic Routes and Biocatalytic Approaches

The primary reported synthesis of Caffeidine (B195705) acid involves the alkaline hydrolysis of caffeine (B1668208). nih.gov While effective, this method represents a traditional chemical approach. Future research could explore more sophisticated and sustainable synthetic strategies.

Novel Chemical Synthesis: Modern organic synthesis offers numerous pathways to construct the imidazole (B134444) and urea (B33335) moieties of Caffeidine acid. Multi-component reactions, potentially utilizing ultrasonic irradiation or novel catalysts like magnetic nanoparticles, could provide efficient, one-pot syntheses of the core imidazole structure. mdpi.comrsc.orgnih.gov Subsequent functionalization to build the dimethylurea and carboxylic acid groups could be achieved through advanced coupling methodologies.

Biocatalytic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes could be employed or engineered for several key steps:

Enzymatic Hydrolysis: While alkaline hydrolysis is common, specific hydrolase enzymes could be identified or developed to cleave caffeine's imidazole ring under milder conditions, potentially offering greater yield and fewer side products.

De Novo Synthesis: A multi-enzyme cascade could be designed. For instance, enzymes capable of forming the imidazole ring could be combined with others that catalyze the addition of the urea and carboxyl groups. nih.gov This approach mimics biosynthetic pathways in nature and can be performed in aqueous media. nih.gov

Microbial Conversion: Certain microorganisms are known to degrade caffeine. researchgate.netappliedmicrobiology.orgweebly.com Research could focus on identifying or engineering microbial strains that specifically produce this compound as a metabolic byproduct. This would leverage the cell's own machinery for a whole-cell biocatalytic process.

ApproachDescriptionPotential Advantages
Multi-Component ReactionsOne-pot synthesis combining multiple starting materials to form the core imidazole ring.High efficiency, reduced waste, shorter reaction times.
Enzymatic HydrolysisUse of specific hydrolases to cleave caffeine into this compound.High selectivity, mild reaction conditions, environmentally friendly.
Microbial FermentationEngineering microorganisms to produce this compound from a simple carbon source or from caffeine.Sustainable, potential for large-scale production, utilizes renewable feedstocks.

Advanced Spectroscopic Techniques for In Situ Characterization

The initial characterization of this compound and its derivatives was performed using standard spectral analysis, including Nuclear Magnetic Resonance (NMR). nih.govacs.org However, advanced in situ spectroscopic techniques could provide dynamic information about its formation, reactivity, and interactions in real-time. rsc.orgyoutube.com

In situ monitoring allows researchers to observe reaction intermediates and understand catalytic mechanisms without isolating transient species. researchgate.netnih.gov Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and advanced mass spectrometry can track the concentration of reactants, intermediates, and products as a reaction progresses. mdpi.com This would be invaluable for optimizing the novel synthetic routes described above, identifying short-lived intermediates, and elucidating the precise mechanism of, for example, enzymatic degradation or formation. nih.gov High-resolution, multi-dimensional NMR could further refine the structural understanding of this compound and its potential complexes in solution.

TechniquePotential Application for this compoundInformation Gained
In Situ ATR-FTIR/RamanMonitoring the hydrolysis of caffeine to this compound in real-time.Reaction kinetics, detection of intermediates, catalyst behavior.
High-Resolution Mass SpectrometryIdentifying and characterizing transient species in synthetic or metabolic pathways.Precise mass and fragmentation patterns of intermediates. nih.gov
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals; studying intermolecular interactions.Detailed structural confirmation, understanding of non-covalent interactions in solution.

Integration of Omics Technologies for Mechanistic Elucidation (e.g., Proteomics, Metabolomics in non-human systems)

While no "omics" studies have been conducted on this compound itself, the methodologies are well-established for related compounds like caffeine. researchgate.netfrontiersin.org These technologies offer a powerful, systems-level approach to understanding the biological impact of a compound on an organism, which for this compound remains an entirely unexplored avenue.

In a non-human context, such as a microbial culture or cell line, proteomics and metabolomics could be used to uncover the metabolic fate and cellular response to this compound exposure:

Metabolomics: By analyzing the full spectrum of small molecules in a system, metabolomics could identify the downstream breakdown products of this compound, revealing its metabolic pathway. nih.gov Untargeted analysis using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) could reveal unexpected biochemical transformations. researchgate.net

Proteomics: This approach would identify changes in protein expression in response to this compound. For example, if a bacterium is capable of degrading the compound, proteomics could identify the specific enzymes (e.g., demethylases, oxidases) that are upregulated to perform this function. This is a key strategy for discovering novel enzymes for biocatalysis. weebly.com

These studies could provide the first insights into the biological interactions of this compound, potentially identifying enzymes that could be harnessed for bioremediation or biocatalytic applications. nih.gov

Development of Targeted Analytical Probes and Sensors

The development of sensors for biologically and environmentally relevant molecules is a major field of analytical chemistry. While numerous sensors exist for caffeine, none have been specifically designed for this compound. uga.edursc.orgunifi.it Creating such tools would be essential for tracking the compound in synthetic reactions or potential biological and environmental systems.

Electrochemical Sensors: The unique functional groups of this compound—the imidazole ring, urea moiety, and carboxylic acid—are all electrochemically active. An electrochemical sensor, perhaps based on a glassy carbon electrode modified with specific nanomaterials, could be designed for sensitive and selective detection. rsc.org Molecularly imprinted polymers (MIPs) could also be used to create recognition sites that are highly specific to the this compound structure, enhancing selectivity. uga.edu

Fluorescent Probes: Another avenue is the design of fluorescent probes that change their optical properties upon binding to this compound. This could be achieved by designing a fluorophore that interacts specifically with the carboxylic acid or imidazole group. lumiprobe.comlumiprobe.comthermofisher.com For example, a probe could be designed to experience a change in fluorescence (a "turn-on" or "turn-off" response) upon esterification of the carboxylic acid group or coordination to the imidazole nitrogen atoms. nih.govbroadpharm.com

Sensor TypeDesign PrinciplePotential Advantages
Electrochemical SensorModification of an electrode with materials (e.g., NiCo₂O₄ nanoneedles, MIPs) that catalyze the oxidation of or specifically bind to this compound's functional groups. uga.edursc.orgHigh sensitivity, low detection limits, potential for real-time monitoring. rsc.org
Fluorescent ProbeA molecule that exhibits a change in fluorescence intensity or wavelength upon selective binding or reaction with this compound.High specificity, potential for use in biological imaging (in non-human systems).

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry provides powerful tools for predicting molecular properties and designing new molecules in silico before undertaking laborious and expensive synthesis. nih.gov This approach is completely unexplored for this compound but holds significant promise for discovering derivatives with tailored properties.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound. mdpi.comnih.gov This allows for the prediction of its reactivity profile, including the identification of the most likely sites for electrophilic or nucleophilic attack. researchgate.net Frontier Molecular Orbital (FMO) analysis (mapping the HOMO and LUMO) can provide insights into its kinetic stability and chemical reactivity. mdpi.com Such calculations could guide the synthesis of derivatives by predicting which parts of the molecule will be most reactive. acs.orgnih.gov

Designing Novel Derivatives: Once the reactivity is understood, computational tools can be used to design a virtual library of novel this compound derivatives. By modifying its functional groups in silico, properties such as lipophilicity (LogP), solubility, and electronic characteristics can be calculated. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies could then be employed to build models that correlate these computed properties with a desired function, even a hypothetical one. nih.gov This approach has been successfully used to design novel derivatives of caffeine and other methylxanthines for various applications. wisconsin.edunih.govmdpi.com

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to synthesize and characterize caffeic acid in laboratory settings?

  • Methodological Answer : Caffeic acid is synthesized via hydroxycinnamate pathways or extracted from natural sources (e.g., coffee, propolis). Characterization involves:

  • Chromatography : HPLC or GC-MS for purity assessment .
  • Spectroscopy : NMR (¹H/¹³C) and FTIR to confirm functional groups (e.g., catechol and acrylic acid moieties) .
  • Mass Spectrometry : High-resolution MS for molecular weight and fragmentation pattern validation .
    • Relevance: Ensures reproducibility and structural fidelity for downstream applications.

Q. How do researchers design in vitro assays to evaluate caffeic acid’s antioxidant activity?

  • Methodological Answer : Standard assays include:

  • DPPH/ABTS Radical Scavenging : Measures free radical neutralization via absorbance changes at 517 nm (DPPH) or 734 nm (ABTS) .
  • FRAP Assay : Quantifies ferric ion reduction capacity .
  • Cell-Based Models : Use of endothelial cells or macrophages to assess ROS suppression under oxidative stress .
    • Critical Considerations: Control for solvent interference (e.g., DMSO concentrations) and validate results with positive controls like ascorbic acid .

Q. What protocols are recommended for studying caffeic acid’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate caffeic acid in buffers (pH 2–9) and monitor degradation via UV-Vis spectrophotometry .
  • Thermal Stability : Use accelerated stability testing (e.g., 40–60°C) with HPLC quantification over time .
    • Data Interpretation: Degradation kinetics (e.g., first-order models) inform storage and formulation guidelines.

Advanced Research Questions

Q. What advanced techniques are employed to elucidate the mechanistic pathways of caffeic acid’s pharmacological effects?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to targets like COX-2 or NF-κB using AutoDock Vina .
  • Transcriptomics/Proteomics : RNA-seq or SILAC to identify gene/protein expression changes in treated cells .
  • In Vivo Models : Murine studies with induced inflammation (e.g., LPS-challenged mice) to validate anti-inflammatory effects .
    • Challenges: Distinguish direct effects from metabolite activity (e.g., ferulic acid) .

Q. How can contradictory data on caffeic acid’s pro-oxidant vs. antioxidant effects be resolved?

  • Methodological Answer :

  • Dose-Dependent Analysis : Test a wide concentration range (nM to mM) to identify biphasic effects .
  • Redox Environment Control : Use hypoxia chambers or chelators (e.g., EDTA) to modulate metal ion availability .
  • Cell-Type Specificity : Compare outcomes in cancer vs. normal cell lines (e.g., HepG2 vs. primary hepatocytes) .
    • Evidence: Da et al. (2009) observed pro-oxidant activity at high doses due to Fe³⁺ chelation and Fenton reactions .

Q. What methodologies are optimal for studying caffeic acid’s synergistic interactions with other polyphenols?

  • Methodological Answer :

  • Isobolographic Analysis : Quantify synergy/additivity in combinations (e.g., caffeic acid + quercetin) .
  • Metabolomic Profiling : LC-MS/MS to track co-treatment effects on metabolic pathways .
  • Statistical Modeling : Response surface methodology (RSM) to optimize synergistic ratios .
    • Case Study: Jung et al. (2006) reported enhanced lipid-lowering effects when combined with resveratrol .

Methodological Best Practices

  • Experimental Reproducibility : Document detailed protocols for synthesis, characterization, and assay conditions (per IUPAC guidelines) .
  • Data Presentation : Use tables to compare IC₅₀ values across studies (Table 1) and figures for mechanistic pathways .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Table 1: Comparative Antioxidant Activity of Caffeic Acid Across Studies

Study ModelAssay TypeIC₅₀ (µM)Key FindingsReference
DPPH Radical ScavengingIn vitro12.3Superior to α-tocopherol
LPS-Induced MacrophagesIn vitro45.8ROS inhibition via Nrf2 activation
High-Fat Diet MiceIn vivo10 mg/kgReduced hepatic lipid peroxidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.